乙基 1-苄基-5-氧代吡咯烷-3-羧酸酯

货号 B1313430

CAS 编号:

5733-87-9

分子量: 247.29 g/mol

InChI 键: PYAXFXNAKPDEPV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

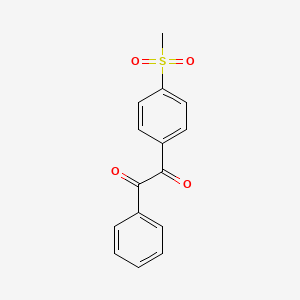

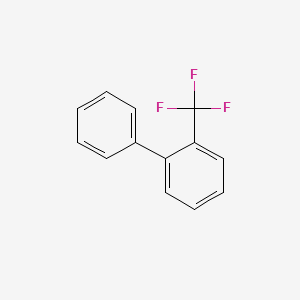

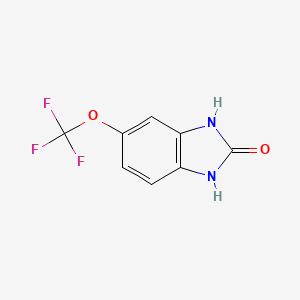

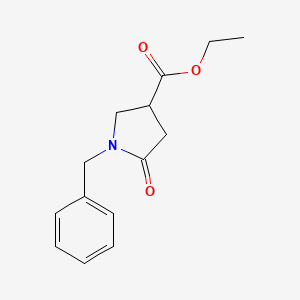

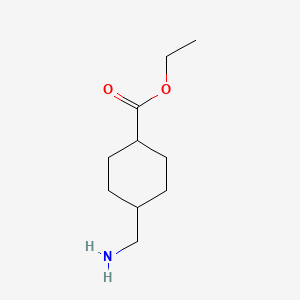

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The IUPAC name for this compound is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a phenyl ring attached to a CH2 group) and an ethyl ester group .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has a molecular weight of 247.29 . It is recommended to be stored in a dry place at a temperature between 2-8°C . The boiling point is 175 °C at a pressure of 1 Torr .科学研究应用

1. Pyrrolidine in Drug Discovery

- Summary of Application : The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Neuroprotective Agents

- Summary of Application : A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized for their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity .

- Methods of Application : The compounds were investigated in vitro for their neuroprotective activities . The docking results indicated that the compounds could fit well into the binding site of the NR2B-NMDA receptor .

- Results or Outcomes : All of the compounds exhibited neuroprotective activities, especially compound 12k, which showed higher potency than the reference compound ifenprodil . Compound 12k could attenuate Ca2+ influx and suppress the NR2B upregulation induced by NMDA . Furthermore, the results of behavioral tests showed that compound 12k could significantly improve learning and memory in vivo .

3. Pyrrolidine-2,5-dione in Enzyme Inhibition

- Summary of Application : Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .

- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated .

- Results or Outcomes : The different compounds showed varying degrees of inhibitory activity on the isoenzymes .

4. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate in Crystallography

- Summary of Application : The title oxopyrrolidine, C15H19NO4, was synthesized and its crystal structure was studied .

- Methods of Application : The compound was synthesized and its crystal structure was determined using X-ray crystallography .

- Results or Outcomes : The five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3)° with the phenyl ring . In the crystal, molecules pack as dimers via strong O—H O [R22(10)] interactions cross-linked by weaker C—H O and C—H π interactions .

5. Pyrrolidine in Drug Discovery

- Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

6. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate in Crystallography

- Summary of Application : The title oxopyrrolidine, C15H19NO4, was synthesized and its crystal structure was studied .

- Methods of Application : The compound was synthesized and its crystal structure was determined using X-ray crystallography .

- Results or Outcomes : The five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3)° with the phenyl ring . In the crystal, molecules pack as dimers via strong O—H O [R22(10)] interactions cross-linked by weaker C—H O and C—H π interactions .

安全和危害

属性

IUPAC Name |

ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAXFXNAKPDEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512498 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

CAS RN |

5733-87-9 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-methyl-7-nitro-1H-indole

289483-80-3

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

690258-25-4

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)